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Compound of Interest

Compound Name: GR 64349

Cat. No.: B15617033 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro

characterization of GR 64349, a potent and highly selective neurokinin-2 (NK2) receptor

agonist. The provided methodologies are based on established in vitro studies and are

intended to guide researchers in pharmacology and drug development.

Introduction
GR 64349 ([Lys3,Gly8,-R-γ-lactam-Leu9]NKA(3-10)) is a synthetic peptide analog of

Neurokinin A (NKA) that demonstrates high affinity and selectivity for the NK2 receptor over

other tachykinin receptors, such as the NK1 and NK3 receptors.[1][2][3] Its selectivity makes it

a valuable tool for investigating the physiological and pathological roles of the NK2 receptor. In

vitro studies are crucial for determining its potency, efficacy, and mechanism of action at a

cellular level.

Data Presentation
The following tables summarize the quantitative data from in vitro functional studies on GR
64349, comparing its activity at human recombinant NK2 and NK1 receptors.

Table 1: Radioligand Binding Affinity of GR 64349
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Receptor Radioligand GR 64349 pKi Reference

NK2 [¹²⁵I]-NKA 7.77 ± 0.10 [1]

NK1 [³H]-septide <5 [1]

pKi is the negative logarithm of the inhibition constant (Ki).

Table 2: Functional Potency (pEC50) of GR 64349 in Different In Vitro Assays

Assay NK2 Receptor NK1 Receptor
Fold
Selectivity
(NK2 vs. NK1)

Reference

Inositol-1

Phosphate (IP-1)

Accumulation

9.10 ± 0.16 5.95 ± 0.80 ~1,400 [1]

Intracellular

Calcium

Mobilization

9.27 ± 0.26 6.55 ± 0.16 ~500 [1]

Cyclic AMP

(cAMP)

Synthesis

10.66 ± 0.27 7.71 ± 0.41 ~900 [1]

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).

Signaling Pathways
Activation of the NK2 receptor by GR 64349 initiates downstream signaling cascades. The

primary signaling pathway involves the coupling to Gq/11 proteins, leading to the activation of

phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of

intracellular calcium, while DAG activates protein kinase C (PKC). Additionally, NK2 receptor

activation has been shown to stimulate adenylyl cyclase, leading to an increase in cyclic AMP

(cAMP) levels.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.researchgate.net/publication/335355862_Potency_Efficacy_and_Selectivity_of_GR64349_at_Human_Recombinant_Neurokinin_NK2_and_NK1_Receptors
https://www.researchgate.net/publication/335355862_Potency_Efficacy_and_Selectivity_of_GR64349_at_Human_Recombinant_Neurokinin_NK2_and_NK1_Receptors
https://www.benchchem.com/product/b15617033?utm_src=pdf-body
https://www.researchgate.net/publication/335355862_Potency_Efficacy_and_Selectivity_of_GR64349_at_Human_Recombinant_Neurokinin_NK2_and_NK1_Receptors
https://www.researchgate.net/publication/335355862_Potency_Efficacy_and_Selectivity_of_GR64349_at_Human_Recombinant_Neurokinin_NK2_and_NK1_Receptors
https://www.researchgate.net/publication/335355862_Potency_Efficacy_and_Selectivity_of_GR64349_at_Human_Recombinant_Neurokinin_NK2_and_NK1_Receptors
https://www.benchchem.com/product/b15617033?utm_src=pdf-body
https://www.researchgate.net/publication/335355862_Potency_Efficacy_and_Selectivity_of_GR64349_at_Human_Recombinant_Neurokinin_NK2_and_NK1_Receptors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane Cytoplasm

GR 64349 NK2 ReceptorBinds to

Gq/11Activates

Adenylyl Cyclase
(AC)

Activates

Phospholipase C
(PLC)

Activates
PIP2Hydrolyzes

ATPConverts

IP3 Ca²⁺
(intracellular)

Mobilizes

Downstream
Cellular Responses

cAMP

Click to download full resolution via product page

Figure 1: Signaling pathway activated by GR 64349 via the NK2 receptor.

Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of

GR 64349.

Cell Culture and Transfection
This protocol describes the general procedure for culturing and transfecting mammalian cells to

express neurokinin receptors.

Materials:

Chinese Hamster Ovary (CHO) cells (or other suitable host cell line)

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS) and antibiotics

Expression vectors containing human recombinant NK1 or NK2 receptor cDNA

Transfection reagent (e.g., FuGENE)

Selection antibiotic (e.g., G418)
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Protocol:

Culture CHO cells in DMEM supplemented with 10% FBS at 37°C in a humidified

atmosphere of 5% CO2.

For stable transfection, seed cells in a 6-well plate and grow to 70-80% confluency.

Transfect the cells with the NK1 or NK2 receptor expression vectors using a suitable

transfection reagent according to the manufacturer's instructions.

After 48 hours, begin selection by adding the appropriate selection antibiotic to the culture

medium.

Maintain the cells under selection pressure to generate stable cell lines expressing the

receptors.

Confirm receptor expression using appropriate methods such as radioligand binding or

immunofluorescence.

Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of GR 64349 for the NK1 and NK2

receptors.

Materials:

Membranes prepared from CHO cells stably expressing NK1 or NK2 receptors

[³H]-septide (for NK1) or [¹²⁵I]-NKA (for NK2) radioligand

GR 64349

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and

protease inhibitors)

Non-specific binding control (e.g., high concentration of a non-labeled ligand)

Scintillation fluid and counter
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Protocol:

Prepare cell membranes from the stably transfected CHO cells. Protein concentration should

be determined using a standard assay (e.g., Bradford or BCA).

In a 96-well plate, add a fixed concentration of radioligand and varying concentrations of GR
64349 (e.g., 0.01 nM to 10 µM) to the cell membranes (20-40 µg protein/well).

For determining non-specific binding, add a high concentration of a non-labeled competitor.

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach

equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman

GF/B) using a cell harvester.

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a

beta or gamma counter.

Analyze the data using non-linear regression to determine the IC50 value, which can then be

converted to a Ki value using the Cheng-Prusoff equation.
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Figure 2: General workflow for the radioligand binding assay.
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Intracellular Calcium Mobilization Assay
This assay measures the ability of GR 64349 to stimulate an increase in intracellular calcium

levels upon receptor activation.

Materials:

CHO cells stably expressing NK1 or NK2 receptors

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

GR 64349

Fluorescence plate reader with an injection system

Protocol:

Seed the stably transfected cells in a black, clear-bottom 96-well plate and grow to

confluency.

Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in

assay buffer for a specified time (e.g., 60 minutes) at 37°C.

Wash the cells with assay buffer to remove excess dye.

Place the plate in a fluorescence plate reader.

Record a baseline fluorescence reading.

Inject varying concentrations of GR 64349 into the wells and immediately begin recording the

fluorescence signal over time.

The change in fluorescence intensity reflects the change in intracellular calcium

concentration.

Analyze the dose-response data to determine the EC50 value for GR 64349.
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Inositol-1 Phosphate (IP-1) Accumulation Assay
This assay quantifies the accumulation of IP-1, a downstream product of PLC activation, as a

measure of Gq-coupled receptor activity.

Materials:

CHO cells stably expressing NK1 or NK2 receptors

IP-1 HTRF (Homogeneous Time-Resolved Fluorescence) assay kit

GR 64349

Stimulation buffer provided with the kit

Protocol:

Seed the stably transfected cells in a 96-well plate and grow to the desired confluency.

Remove the culture medium and add the stimulation buffer containing varying concentrations

of GR 64349.

Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP-1

accumulation.

Lyse the cells and add the HTRF reagents (IP-1-d2 and anti-IP-1-cryptate) according to the

kit manufacturer's instructions.

Incubate for the recommended time at room temperature to allow for the immunoassay to

reach equilibrium.

Read the plate on an HTRF-compatible reader.

Calculate the IP-1 concentrations based on a standard curve and determine the EC50 value

for GR 64349 from the dose-response curve.

Cyclic AMP (cAMP) Synthesis Assay
This assay measures the production of cAMP following receptor activation.
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Materials:

CHO cells stably expressing NK1 or NK2 receptors

cAMP HTRF or ELISA assay kit

GR 64349

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Stimulation buffer

Protocol:

Seed the stably transfected cells in a 96-well plate.

Pre-incubate the cells with a phosphodiesterase inhibitor in stimulation buffer.

Add varying concentrations of GR 64349 and incubate for a specified time (e.g., 15-30

minutes) at 37°C.

Lyse the cells and perform the cAMP measurement using a suitable assay kit (e.g., HTRF or

ELISA) following the manufacturer's protocol.

Generate a dose-response curve and calculate the EC50 value for GR 64349-induced cAMP

synthesis.

Conclusion
The protocols and data presented in this document provide a comprehensive framework for the

in vitro evaluation of GR 64349. These assays are fundamental in confirming its high potency

and selectivity for the NK2 receptor and in elucidating the downstream signaling pathways it

activates. For researchers in drug development, these methods are essential for screening and

characterizing novel compounds targeting the tachykinin system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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